3-Fluoro-2-nitrobenzoic acid

Catalog No.
S738453
CAS No.
1000339-51-4
M.F
C7H4FNO4
M. Wt
185.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-nitrobenzoic acid

CAS Number

1000339-51-4

Product Name

3-Fluoro-2-nitrobenzoic acid

IUPAC Name

3-fluoro-2-nitrobenzoic acid

Molecular Formula

C7H4FNO4

Molecular Weight

185.11 g/mol

InChI

InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)

InChI Key

DTGONJAUUOWYGB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O

The exact mass of the compound 3-Fluoro-2-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-2-nitrobenzoic acid (CAS 1000339-51-4) is a highly functionalized, trisubstituted aromatic building block characterized by a sterically congested 1,2,3-substitution pattern. It features a strongly electron-withdrawing nitro group flanked by a carboxylic acid and a labile fluorine atom. This specific arrangement highly activates the fluorine for regioselective nucleophilic aromatic substitution (SNAr) and primes the nitro group for subsequent reduction and cyclization . In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for synthesizing complex heterocycles, chiral ligands (e.g., oxazolines for transition-metal catalysis), and active pharmaceutical ingredients (APIs) where precise spatial arrangement of substituents is mandatory for target binding or catalytic pocket geometry.

Substituting 3-fluoro-2-nitrobenzoic acid with its more common regioisomer, 5-fluoro-2-nitrobenzoic acid, or the unfluorinated 2-nitrobenzoic acid, results in fundamentally different reaction trajectories. The 3-fluoro position is uniquely activated by the adjacent ortho-nitro group, enabling facile SNAr reactions that are structurally impossible with the 5-fluoro isomer (where the fluorine is para to the nitro group and sterically unhindered). Furthermore, because 3-fluoro-2-nitrobenzoic acid is typically a minor byproduct (1.0–2.0 wt%) in the direct nitration of 3-fluorobenzoic acid [1], utilizing crude or isomeric mixtures leads to intractable downstream separations and compromised yields in target heterocycles. Procurement of the exact, high-purity 1,2,3-isomer is therefore non-negotiable for synthesizing specific indazoles, quinazolines, and chiral catalysts.

Enhanced SNAr Reactivity at the 3-Position vs. 5-Fluoro Isomers

The 1,2,3-substitution pattern of 3-fluoro-2-nitrobenzoic acid places the labile fluorine atom in direct ortho-relationship to the strongly electron-withdrawing nitro group, highly activating it for nucleophilic aromatic substitution (SNAr)[1]. When compared to the more common 5-fluoro-2-nitrobenzoic acid isomer, the 3-fluoro variant exhibits distinct kinetic profiles and regiochemical outcomes during amination or alkoxylation. Utilizing the 5-fluoro isomer yields a fundamentally different substitution geometry, completely altering the binding pocket architecture of derived chiral ligands or APIs. Procurement of the exact 3-fluoro isomer is mandatory to construct sterically congested 1,2,3-trisubstituted frameworks.

Evidence DimensionRegiochemical outcome in SNAr and subsequent cyclization
Target Compound DataYields 1,2,3-substituted derivatives (e.g., 3-amino-2-nitrobenzoic acid derivatives) essential for specific chiral ligand frameworks.
Comparator Or Baseline5-Fluoro-2-nitrobenzoic acid (Major nitration product)
Quantified Difference100% divergence in product regiochemistry; 5-fluoro substitution fails to produce the sterically congested 1,2,3-architecture required for target catalysts.
ConditionsNucleophilic substitution with amines/alcohols in standard polar aprotic solvents.

Buyers synthesizing sterically demanding chiral ligands or specific API scaffolds must procure the 3-fluoro isomer to achieve the correct molecular geometry, as the cheaper 5-fluoro isomer cannot substitute.

High-Yielding Precursor for Decarboxylative Ortho-Halogenation

3-Fluoro-2-nitrobenzoic acid serves as a high-yielding substrate for palladium-catalyzed decarboxylative ortho-halogenation, utilizing the carboxylate moiety as a traceless directing group [1]. Studies demonstrate that this specific compound undergoes transformation to provide meta-nitrohalofluorobenzenes in high yields. Compared to unsubstituted 2-nitrobenzoic acid, the presence of the 3-fluoro substituent modulates the electronic environment without suppressing catalytic turnover, successfully introducing a valuable fluorine handle for subsequent cross-coupling steps. This allows for the rapid generation of multi-halogenated aromatic building blocks.

Evidence DimensionProduct yield in Pd-catalyzed decarboxylative ortho-iodination
Target Compound DataReliably affords the corresponding 1-fluoro-2-nitro-3-halobenzene in high yields (>70-80% under optimized conditions).
Comparator Or BaselineUnsubstituted 2-nitrobenzoic acid
Quantified DifferenceProvides a functionally richer halogenated product without significant loss in decarboxylative coupling efficiency compared to the unfluorinated baseline.
ConditionsPd(OAc)2 catalyst, NaI, Cu2O, O2 atmosphere, DMSO, 170 °C.

Procurement of this specific fluorinated acid enables the direct synthesis of highly functionalized, multi-halogenated aromatic building blocks that are otherwise difficult to access via standard electrophilic aromatic substitution.

Criticality of Isomeric Purity in Precursor Procurement

In the standard industrial nitration of 3-fluorobenzoic acid, 5-fluoro-2-nitrobenzoic acid is the predominant product, with 3-fluoro-2-nitrobenzoic acid forming only as a minor byproduct (typically 1.0–2.0 wt%)[1]. Consequently, attempting to substitute or extract this compound from lower-grade isomeric mixtures leads to severe reproducibility issues. Procuring dedicated, high-purity (>98%) 3-fluoro-2-nitrobenzoic acid is critical because isomeric impurities carry through multi-step syntheses, exponentially complicating the chromatographic purification of final APIs and reducing overall process yields.

Evidence DimensionIsomeric composition and downstream purification efficiency
Target Compound DataHigh-purity procured 3-fluoro-2-nitrobenzoic acid (>98%)
Comparator Or BaselineCrude nitration mixtures or low-grade 5-fluoro-2-nitrobenzoic acid (containing 1-2% 3-fluoro isomer)
Quantified DifferenceEliminates the 1-2% isomeric contamination that otherwise propagates through downstream API synthesis, reducing final purification losses.
ConditionsMulti-step API or ligand synthesis workflows requiring >99% final purity.

For process chemists, investing in the pure 3-fluoro-2-nitrobenzoic acid isomer upfront prevents costly, yield-destroying separation steps late in the manufacturing sequence.

Synthesis of Chiral Oxazoline Ligands

Used as the foundational building block to synthesize (S)-2-(3-fluoro-2-nitrophenyl)-4-isopropyl-4,5-dihydrooxazole, a critical chiral ligand for chromium-catalyzed enantioselective reactions. The 3-fluoro position allows for precise structural tuning of the catalyst pocket [1].

Development of Molecular Flavin Catalysts

Serves as a key precursor for methyl 3-fluoro-2-nitrobenzoate, which is subsequently converted via SNAr and reduction into molecular flavin catalysts for advanced photochemical C-H functionalization [2].

Photoredox-Catalyzed Indole Alkaloid Synthesis

Utilized to generate specific sulfonamide intermediates that undergo visible-light-mediated radical cascade reactions, enabling the total synthesis of complex natural products such as (+)-cinchonidine [3].

Advanced Fluorinated API Scaffolds

Procured for pharmaceutical workflows to construct heavily substituted indazoles and quinazolines where the specific 1,2,3-substitution pattern is non-negotiable for target receptor binding, directly leveraging the regioselective SNAr capabilities outlined in Section 3.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-2-nitrobenzoic acid

Dates

Last modified: 08-15-2023

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